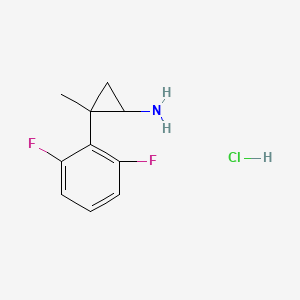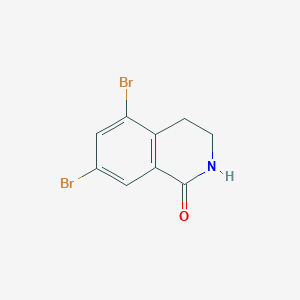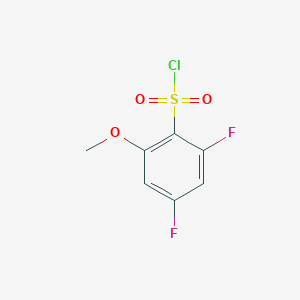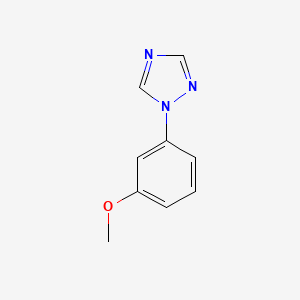
2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Vue d'ensemble
Description
The compound “2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride” is a complex organic molecule. It likely contains a cyclopropane ring, which is a three-membered carbon ring, and an amine group, which is a functional group that contains a basic nitrogen atom with a lone pair .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution or addition reactions . The synthesis of related compounds often involves the use of strong bases and carefully controlled conditions .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, the amine group might participate in acid-base reactions, while the cyclopropane ring might undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Medicinal Chemistry: Kinase Inhibition
This compound has potential applications in medicinal chemistry, particularly as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various cancers as they can interfere with the signaling pathways that promote tumor growth and proliferation . The difluorophenyl group could potentially increase the binding affinity of the compound to the active sites of kinases, making it a valuable scaffold for developing new anticancer drugs.
Biochemistry: Enzyme Modulation
In biochemistry, the compound could be used to study enzyme modulation. Its unique structure might interact with enzymes in a way that alters their activity, which is essential for understanding metabolic pathways and could lead to the development of new biochemical assays .
Pharmacology: Neurotransmitter Receptor Research
The structural features of this compound suggest it could mimic or inhibit the action of neurotransmitters, making it useful in pharmacological research. It could be employed to study the effects on various neurotransmitter receptors, which is vital for developing treatments for neurological disorders .
Organic Synthesis: Building Block for Heterocyclic Compounds
In organic synthesis, this compound could serve as a building block for creating heterocyclic compounds. Its cyclopropane ring provides a reactive site for ring-opening reactions, which is a key step in synthesizing complex molecules with potential pharmacological activities .
Chemical Engineering: Process Optimization
The compound’s stability under different conditions makes it suitable for process optimization studies in chemical engineering. It could be used to develop new synthetic routes or improve existing ones, enhancing the efficiency and scalability of chemical processes .
Materials Science: Polymer Synthesis
Lastly, in materials science, the compound could be incorporated into polymers to modify their properties. The difluorophenyl group might contribute to the thermal stability and rigidity of the resulting material, which could be beneficial in creating high-performance plastics or resins .
Mécanisme D'action
Propriétés
IUPAC Name |
2-(2,6-difluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c1-10(5-8(10)13)9-6(11)3-2-4-7(9)12;/h2-4,8H,5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJLVGLKXHCWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C2=C(C=CC=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423424.png)




![{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B1423435.png)

![methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B1423437.png)

![4-[4-(Difluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1423439.png)



